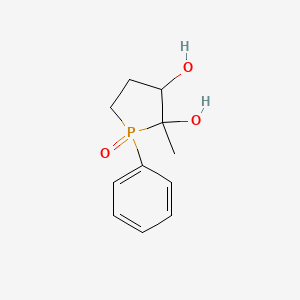
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of a phospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phenylphosphonic dichloride with 2,3-dihydroxy-2-methylbutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phospholane derivatives with reduced functional groups.
Substitution: Formation of alkylated phospholane derivatives.
Scientific Research Applications
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a similar phenyl and hydroxyl group but lacking the phospholane ring.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another compound with dihydroxy and phenyl groups but different structural arrangement.
Uniqueness
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.
Properties
CAS No. |
118970-30-2 |
|---|---|
Molecular Formula |
C11H15O3P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-methyl-1-oxo-1-phenyl-1λ5-phospholane-2,3-diol |
InChI |
InChI=1S/C11H15O3P/c1-11(13)10(12)7-8-15(11,14)9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 |
InChI Key |
TXLDFJXGDYSBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCP1(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





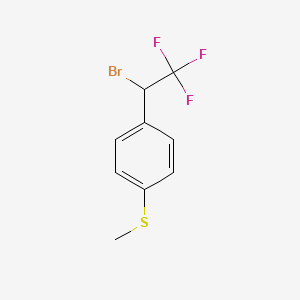
![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
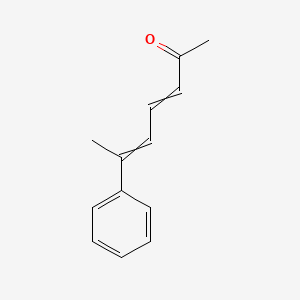
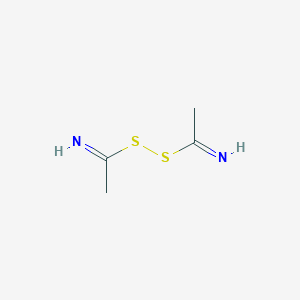

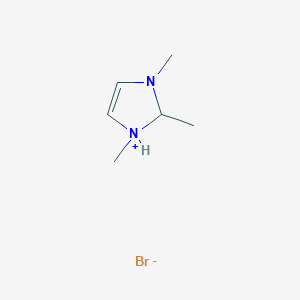
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
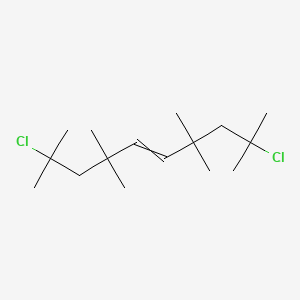
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
